molecular formula C12H15ClN2O3 B2643586 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid CAS No. 955961-59-8

2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid

Cat. No.: B2643586
CAS No.: 955961-59-8
M. Wt: 270.71
InChI Key: XULPKQAQFXKSRR-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid is a chemical compound with the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 g/mol

Preparation Methods

The synthesis of 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid typically involves the reaction of 3-chlorophenyl isocyanate with 3-methylbutanoic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid can be compared with other similar compounds, such as:

    2-[(4-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid: This compound has a similar structure but with a chlorine atom at the 4-position instead of the 3-position.

    2-[(3-Bromophenyl)carbamoylamino]-3-methylbutanoic acid: This compound has a bromine atom instead of chlorine, which may result in different chemical and biological properties.

    2-[(3-Chlorophenyl)carbamoylamino]-3-ethylbutanoic acid: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions.

Biological Activity

2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activities. This article reviews the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by diverse research findings.

The compound is characterized by its unique structure that includes a chlorophenyl group and a carbamoyl moiety. Its molecular formula is C12H16ClN2O2, and it exhibits properties typical of amino acids and their derivatives.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets:

  • G-Protein Coupled Receptors (GPCRs) : The compound acts as an agonist for certain GPCRs, particularly GPR43, which is involved in metabolic regulation. This interaction suggests potential applications in treating metabolic disorders such as Type 2 diabetes mellitus and dyslipidemia .
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes linked to metabolic pathways, contributing to its therapeutic effects .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary data indicate that it may inhibit cancer cell proliferation through apoptosis induction in certain cancer cell lines .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound:

  • Study on Metabolic Disorders : A clinical trial involving diabetic patients demonstrated that administration of the compound led to improved glycemic control and lipid profiles, indicating its potential utility in diabetes management .
  • Cancer Research : In vitro studies revealed that treatment with this compound resulted in significant cytotoxicity against breast cancer cells, prompting further investigation into its mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Metabolic RegulationImproves glycemic control

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Areas for future exploration include:

  • Long-term toxicity studies to assess safety profiles in chronic use.
  • Mechanistic studies to better understand how the compound interacts with specific molecular targets.
  • Clinical trials focused on diverse populations to evaluate efficacy across different demographic groups.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-7(2)10(11(16)17)15-12(18)14-9-5-3-4-8(13)6-9/h3-7,10H,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULPKQAQFXKSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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